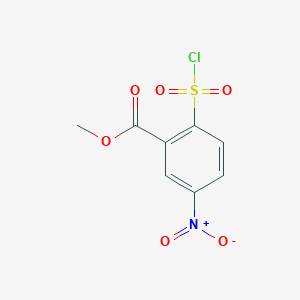
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile
説明
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H7F4N. It is characterized by the presence of fluorine atoms, a trifluoromethyl group, and a nitrile group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-fluoro-5-methylbenzyl chloride, is reacted with a trifluoromethylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the functional groups attached to the phenyl ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .
科学的研究の応用
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced bioactivity and metabolic stability.
Industry: The compound is utilized in the production of agrochemicals and materials with specific fluorine-related properties
作用機序
The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile and its derivatives involves interactions with various molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing biological pathways. These interactions can lead to the inhibition or activation of specific biochemical processes, contributing to the compound’s observed effects .
類似化合物との比較
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenylacetonitrile
- 3-Amino-4-fluorobenzotrifluoride
Comparison: 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .
特性
IUPAC Name |
2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)5-8(6)10(12,13)14/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMBAVZSZLOOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)





